Panacyl bromide

Descripción general

Descripción

Synthesis Analysis

The synthesis of Panacyl bromide involves multiple steps, starting from 5-androst-2-en-17-one through processes such as esterification, oxidation, ring opening, reduction, and acetylation, finally reacting with bromomethane. This method has been noted for its cost-saving and simplified approach suitable for industrial manufacture, with a structure verified by 1H-NMR and 13C-NMR, yielding an overall 22.1% efficiency (Guo Shun-lin, 2007).

Molecular Structure Analysis

The molecular structure of pancuronium bromide, a compound closely related to this compound, has been elucidated through single-crystal X-ray analysis. It crystallizes in the orthorhombic system, showcasing a detailed comparison with other cholinergic transmission systems such as acetylcholine bromide and lactoylcholine iodide (D. S. Savage et al., 1971).

Chemical Reactions and Properties

Bromination is a key transformation in organic synthesis involving this compound, with numerous applications in bromination, cohalogenation, oxidation, cyclization, and other reactions. The use of molecular bromine and various bromo compounds, including solid bromine carriers, highlights the compound's versatility and importance in chemical synthesis (I. Saikia, A. Borah, P. Phukan, 2016).

Physical Properties Analysis

The physical properties of this compound derivatives, such as fluorometrically labeled fatty acids, reveal significant insights into their behavior and interactions in various solvents. These derivatives show excellent separation and quantitative detection linear over a range of concentrations, demonstrating this compound's utility in analytical chemistry (J. Stein, V. Milović, S. Zeuzem, W. Caspary, 1993).

Chemical Properties Analysis

The reactivity of this compound with inorganic and organic compounds, particularly under oxidative conditions, has been extensively studied. Its reactions with ammonia, iodide, sulfite, nitrite, cyanide, and various organic substrates underscore its high reactivity and application potential in environmental and synthetic chemistry (Michèle B. Heeb et al., 2014).

Aplicaciones Científicas De Investigación

Fluorometric Analysis of Fatty Acids

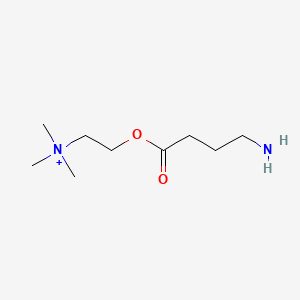

Panacyl bromide has been utilized as a fluorescence labeling reagent for carboxylic acids, particularly in the analysis of fatty acids. It facilitates the separation of saturated and unsaturated fatty acids (C10:0-C20:4) using reversed-phase high-performance liquid chromatography (HPLC). This method demonstrates the ability to quantify free fatty acids in blood samples, proving useful in medical research, especially for normal subjects and diabetic patients (Stein et al., 1993).

Detection of Prostaglandins

This compound has been applied in the detection of prostaglandins, where it undergoes a rapid reaction with the carboxyl group of prostaglandins. This process results in prostaglandin panacyl esters, which are strongly UV absorbing and facilitate the detection of prostaglandins in biological samples, including those released by human lung tissues (Salari et al., 1987).

Determination of Biotin in Biological Materials

In another application, this compound is used for the determination of biotin in biological samples. Biotin and internal standards are converted into fluorescent derivatives using this compound, allowing for the effective analysis of biotin content in various biological tissues (Rehner & Stein, 1997).

Electrocatalytic Reduction of Bromate Ion

Research has explored the use of polyaniline (PANI) in the electrocatalytic reduction of bromate ion (BrO3−), where bromate ion reduction and Br− removal were observed due to the catalytic and doping capabilities of the PANI film. This application is significant in environmental chemistry, particularly in the treatment of aqueous solutions (Ding et al., 2010).

HPLC Determination of Biotin

This compound is also instrumental in the high-performance liquid chromatographic technique for biotin determination. It is used to convert biotin into fluorescent derivatives, which can then be separated on reversed-phase or normal-phase HPLC. This technique provides insights into the free and protein-bound forms of biotin in biological samples (Stein et al., 1992).

Quantification of Leukotriene B4

This compound is used to derivatize leukotriene B4 (LTB4), forming the panacyl ester with a high yield. This facilitates the separation and quantification of LTB4 using reversed phase high-performance liquid chromatography, enhancing the sensitivity of detection in biological samples (Willamson et al., 1987).

Mecanismo De Acción

Target of Action

Panacyl bromide, also known as phenacyl bromide, is an organic compound that primarily targets the synthesis of heterocyclic compounds . It serves as a versatile and efficient intermediate in a wide range of chemical reactions .

Mode of Action

Phenacyl bromide interacts with its targets through a series of chemical reactions. For instance, it has been used in the synthesis of hydrazinyl-thiazoles via a three-component reaction of various aldehydes, thiosemicarbazide, and different phenacyl bromides . The mechanism involves converting phenacyl bromide to pyridinium ylide by a pyridine derivative in the presence of a catalyst, and an HBr molecule is removed .

Biochemical Pathways

Phenacyl bromide plays a significant role in the synthesis of five- and six-membered bioactive heterocycles containing nitrogen, sulphur, and oxygen as heteroatoms . It is frequently used as a starting material in synthesizing these compounds . The compound is involved in one-pot, multicomponent reactions (MCRs), which are highly effective and elegant tools to achieve the ideal synthesis of natural and unnatural products .

Result of Action

The result of phenacyl bromide’s action is the production of a variety of heterocyclic compounds. These compounds have a wide range of applications, particularly in medicinal chemistry, where they are used to design and synthesize novel bioactive heterocycle compounds and drugs to treat diseases .

Propiedades

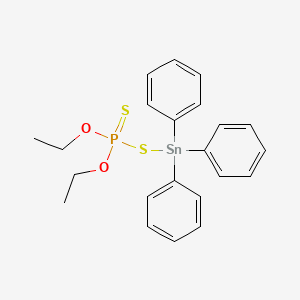

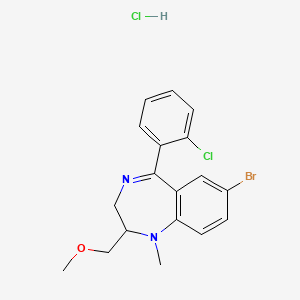

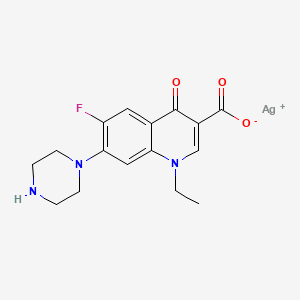

IUPAC Name |

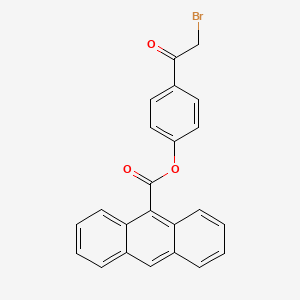

[4-(2-bromoacetyl)phenyl] anthracene-9-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15BrO3/c24-14-21(25)15-9-11-18(12-10-15)27-23(26)22-19-7-3-1-5-16(19)13-17-6-2-4-8-20(17)22/h1-13H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHXHFBODVCCJIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(=O)OC4=CC=C(C=C4)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20241433 | |

| Record name | Panacyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20241433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

94345-04-7 | |

| Record name | Panacyl bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094345047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Panacyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20241433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of panacyl bromide, and what are its downstream effects?

A1: this compound acts as an alkylating agent that reacts with carboxylic acid groups [, , ]. This reaction forms a stable ester linkage, converting non-fluorescent carboxylic acids into fluorescent panacyl ester derivatives [, , ]. This derivatization enhances their detectability in fluorescence-based detection systems, particularly in High-Performance Liquid Chromatography (HPLC) [, , ].

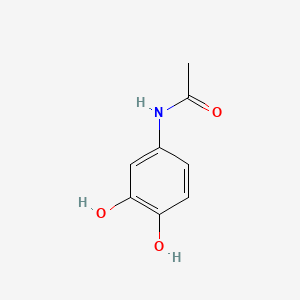

Q2: What is the structural characterization of this compound?

A2: this compound, also known as α-bromo-p-phenylacetophenone, has the molecular formula C14H11BrO and a molecular weight of 275.14 g/mol. While specific spectroscopic data is not provided in the research excerpts, its structure suggests characteristic peaks in NMR and IR spectra, especially for the aromatic rings, the ketone group, and the bromine substituent.

Q3: How is this compound utilized in analytical chemistry, particularly in the context of prostaglandin and fatty acid analysis?

A3: this compound is a valuable derivatizing agent for analyzing prostaglandins and fatty acids using HPLC [, , , ]. Researchers utilize its reactivity with carboxylic acids to form fluorescent panacyl esters, enabling sensitive detection and quantification of these lipids in biological samples [, , , ].

Q4: What are some examples of analytical methods employing this compound for analyzing biological samples?

A4: Several studies demonstrate the application of this compound for analyzing biological samples. One research group developed a method for measuring prostaglandin G/H synthase and lipoxygenase activity in rat gastric mucosa by quantifying prostaglandin E2 and leukotriene C4/D4 levels after derivatization with this compound and subsequent HPLC analysis []. Another study focused on determining thromboxane B2 levels in human serum, involving derivatization with this compound and methoxyamine followed by reverse-phase HPLC with UV detection [].

Q5: Are there alternative fluorescent reagents for carboxylic acid derivatization?

A5: Yes, while this compound is commonly employed, other fluorescent reagents are available for carboxylic acid derivatization. For instance, researchers explored the use of 4-bromomethyl-7-methoxycoumarin and 7-[(chlorocarbonyl) methoxy]-4 methylcoumarin as alternative fluorescent probes for thromboxane B2 derivatization before HPLC analysis []. The choice of the optimal reagent depends on factors such as the specific analytes, desired sensitivity, and available instrumentation.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R,4S,6R)-3-Ethyl-6-[(S)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B1208924.png)

![2-[2-({Amino[bis(2-chloroethyl)amino]phosphoryl}oxy)ethyl]-1,3-thiazinane-4-carboxylic acid](/img/structure/B1208927.png)